molecular formula C29H25FN2O3 B11671100 2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11671100
M. Wt: 468.5 g/mol
InChI Key: IXQZIFYHKBHNDG-UHFFFAOYSA-N
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Description

2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a tetrahydroquinazolinone core, substituted with fluorophenoxy, methoxyphenyl, and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including condensation, cyclization, and reduction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of catalysts and advanced purification methods like chromatography can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Halogenation or alkylation can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various halogenated or alkylated analogs.

Scientific Research Applications

2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics can provide insights into its pharmacological potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its tetrahydroquinazolinone core, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C29H25FN2O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C29H25FN2O3/c1-19-11-14-22(15-12-19)32-28(31-25-9-5-3-7-23(25)29(32)33)20-13-16-26(34-2)21(17-20)18-35-27-10-6-4-8-24(27)30/h3-17,28,31H,18H2,1-2H3

InChI Key

IXQZIFYHKBHNDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)COC5=CC=CC=C5F

Origin of Product

United States

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